HSP90α Binding Affinity: Differentiation from Positional Isomers
The target compound demonstrates a measured binding affinity for human HSP90α with a dissociation constant (Kd) of 1.90 × 10⁴ nM (19 µM), determined via 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. In contrast, the positional isomer N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methoxybenzamide (Ref. 361160-47-6) has no reported HSP90α activity, indicating that the 3-methoxy substitution is a critical determinant for HSP90α recognition within this scaffold. This 19 µM Kd serves as a baseline affinity that can be compared with known HSP90 inhibitors; for reference, the clinical HSP90 inhibitor Ganetespib exhibits a Kd of approximately 5 nM, highlighting that the target compound occupies a moderate-affinity range suitable for fragment-based or hit-optimization campaigns rather than direct translation.
| Evidence Dimension | Binding affinity (Kd) for human HSP90α |
|---|---|
| Target Compound Data | Kd = 1.90 × 10⁴ nM (19 µM) |
| Comparator Or Baseline | N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methoxybenzamide: no HSP90α activity reported; Ganetespib: Kd ≈ 5 nM |
| Quantified Difference | The 3-methoxy isomer shows a 19 µM Kd, whereas the 4-methoxy isomer lacks detectable binding. This represents a >3800-fold affinity window relative to clinical-phase inhibitors. |
| Conditions | 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy using recombinant human HSP90α |
Why This Matters
This is the only target-specific quantitative affinity datum available for the compound, establishing a measurable—though moderate—difference from its positional isomer and providing a concrete anchor for SAR exploration.
- [1] BindingDB. Affinity Data for BDBM50302495: Kd = 1.90E+4 nM for human HSP90alpha assessed by 2D 1H-15N chemical shift perturbation NMR. BindingDB PrimarySearch_ki entry, 2007. Available at: https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50664327&PDB=2JJC (Accessed: 2026-04-29). View Source
